1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N8O2S2 and its molecular weight is 498.62. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Potential Psychotropic Activity
A novel series of arylpiperazinylalkyl purine-2,4-diones, including variations like the one specified, has been synthesized and tested for affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds demonstrated a range of receptor activities, with certain derivatives identified as potent ligands for 5-HT1A, 5-HT7 receptors, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors. Preliminary pharmacological in vivo studies highlighted the potential of selected derivatives as anxiolytic and antidepressant agents, indicating their possible psychotropic applications (Zagórska et al., 2015).
Development of New Ligands with Psychotropic Properties
Continued research in the field led to the creation of 8-aminoalkyl derivatives of purine-2,6-dione, which showed promise as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with potential psychotropic activity. The study included radioligand binding assays to determine the affinity and selectivity profile of the synthesized compounds. Selected compounds exhibited antidepressant-like effects and anxiolytic-like activity in vivo, reinforcing the concept of modifying arylalkyl/allyl substituents in purine-2,6-dione to design new 5-HT ligands (Chłoń-Rzepa et al., 2013).
Antidepressant and Anxiolytic Potential
Further exploration into imidazo[2,1-f]purine-2,4-dione derivatives revealed compounds with significant potential as anxiolytic and antidepressant agents. Through in vitro studies, certain derivatives were identified as potent 5-HT1A receptor ligands, with preclinical studies indicating their effectiveness in animal models for anxiety and depression. This research underlines the therapeutic potential of long-chain arylpiperazines linked to tricyclic derivatives of theophylline for mental health applications (Zagórska et al., 2009).
Synthesis and Structural Elucidation
The synthesis of new derivatives incorporating the thiadiazolyl and purineselenyl groups, alongside 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, showcases the chemical versatility and potential for creating structurally diverse molecules with varied biological activities. These compounds were characterized using advanced spectroscopic methods, providing a foundation for further pharmacological evaluation (Gobouri, 2020).
Properties
IUPAC Name |
1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2S2/c1-15-24-25-21(34-15)33-14-13-30-17-18(26(2)22(32)27(3)19(17)31)23-20(30)29-11-9-28(10-12-29)16-7-5-4-6-8-16/h4-8H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQZXHTVYCKGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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